4-(3-Cyanophenyl)nicotinic acid
Overview
Description
4-(3-Cyanophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a cyanophenyl group attached to the fourth position of the nicotinic acid ring
Mechanism of Action
Target of Action
The primary target of 4-(3-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in various physiological processes, including neurotransmission .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of nicotinic acid and nicotinamide, which are precursors of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
While specific pharmacokinetic data for this compound is not readily available, it can be inferred from studies on nicotine and nicotinic acid. Nicotine’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). It is well absorbed through the skin, lungs, and gastrointestinal tract, and is widely distributed throughout the body . Metabolism of nicotine primarily occurs in the liver, and its metabolites are excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotine and nicotinic acid. These effects include the stimulation of nAChRs, leading to increased neuronal excitability and altered cell signaling . Additionally, the compound’s role in the metabolism of NAD+ and NADP+ may influence various metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
4-(3-Cyanophenyl)nicotinic acid, like other derivatives of nicotinic acid, is expected to participate in biochemical reactions as a precursor of nicotinamide coenzymes . These coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), play a crucial role in metabolism . They act as electron donors or acceptors in many vital redox reactions catalyzed by various enzymes .
Cellular Effects
The exact cellular effects of this compound are not fully known. Given its structural similarity to nicotinic acid, it may influence cell function in a manner similar to that of nicotinic acid and its derivatives. For instance, nicotinic acid and its derivatives have been shown to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Molecular Mechanism
It is likely to exert its effects at the molecular level through its role as a precursor of nicotinamide coenzymes . These coenzymes participate in various biochemical reactions, including redox reactions, where they act as electron donors or acceptors .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that the effects of such compounds can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is likely that this compound is involved in similar metabolic pathways as nicotinic acid and its derivatives, which are known to participate in the synthesis and salvage of NAD .
Transport and Distribution
Studies on nicotinic acid and its derivatives suggest that these compounds are transported and distributed within cells via specific transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 3-cyanophenylboronic acid with 4-bromonicotinic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyanophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(3-Cyanophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid:
3-Cyanophenylboronic acid: This compound shares the cyanophenyl group but differs in its overall structure and reactivity.
4-Bromonicotinic acid: It is a precursor in the synthesis of 4-(3-Cyanophenyl)nicotinic acid and has similar reactivity patterns.
Uniqueness
This compound is unique due to the presence of both the nicotinic acid and cyanophenyl moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
4-(3-cyanophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)11-4-5-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIDHUKMNPNJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692423 | |
Record name | 4-(3-Cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-71-7 | |
Record name | 4-(3-Cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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